molecular formula C17H30N2O3 B6084701 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine

2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine

Cat. No. B6084701
M. Wt: 310.4 g/mol
InChI Key: XDIRBDQBCNJKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CXM is a member of the morpholine family of compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is not fully understood, but it is believed to act as a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a GPCR that is involved in various physiological processes, including neurotransmission, inflammation, and immune function. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to bind to the adenosine A2A receptor with high affinity, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine can reduce tumor growth and metastasis in animal models of cancer. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine also has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several future directions for the study of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. One direction is to further investigate its potential use as a drug lead for the treatment of various diseases. Another direction is to study its effects on other GPCRs and their signaling pathways. Additionally, further studies are needed to elucidate the mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its effects on various physiological processes. Finally, the development of new synthetic methods for 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine and its analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine involves several steps, including the reaction of 4-morpholinecarboxylic acid with cyclohexylmethyl chloride to form 4-(cyclohexylmethoxy)morpholine. This intermediate is then reacted with 3-(2-isoxazolidinyl)propanoyl chloride to form 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. The overall yield of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is around 50%.

Scientific Research Applications

2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a drug lead for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been studied for its potential use as a tool compound for the study of G protein-coupled receptors (GPCRs) and their signaling pathways.

properties

IUPAC Name

1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c20-17(7-9-19-8-4-11-22-19)18-10-12-21-16(14-18)13-15-5-2-1-3-6-15/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIRBDQBCNJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CN(CCO2)C(=O)CCN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine

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